N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-3-4-8-16(14)20(24)21-15-10-11-18(25-2)17(13-15)22-12-6-5-9-19(22)23/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQNMSWMQILBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxy-3-nitrobenzoic acid with piperidine to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently acylated with 2-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxopiperidinyl group can be reduced to a piperidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxopiperidinyl group results in a piperidinyl derivative .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
(a) N-(4-Methoxyphenyl)benzamide ()
- Structure : Simpler benzamide with a methoxy group at the para position.
- Key Differences : Lacks the 2-oxopiperidin-1-yl group and 2-methyl substitution on the benzamide.
- Implications : Reduced hydrogen-bonding capacity compared to the target compound, likely resulting in lower binding affinity to targets requiring polar interactions .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : 3-Methylbenzamide with a bulky N-(2-hydroxy-1,1-dimethylethyl) group.
- Key Differences : Methyl substitution at the 3-position (vs. 2-position in the target) and a hydroxyl-containing directing group.
- Implications : The hydroxyl group enables metal-catalyzed C–H functionalization, whereas the target’s oxopiperidin may favor interactions with biological targets .
(c) (E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)prop-1-en-1-yl)phenyl)-2-methylbenzamide (119i, )
- Structure : 2-Methylbenzamide with a propenyl-linked 4-hydroxy-3-methoxyphenyl group.
- Key Differences : Absence of oxopiperidin; presence of a hydroxy-methoxy group and unsaturated linker.
- Implications: The propenyl linker may enhance rigidity, while the hydroxy group introduces additional hydrogen-bonding donors, differing from the target’s lactam-based acceptor properties .
Functional Group Comparisons
(a) Piperidin vs. Piperazine Derivatives ()
- Example : SB-258510 (4-methylpiperazinyl group).
- Key Differences : Piperazine (two nitrogen atoms) vs. 2-oxopiperidin (one nitrogen, one carbonyl).
(b) Lactam vs. Thiazole Rings ()
- Example : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide.
- Key Differences : Thiazole ring (aromatic, sulfur-containing) vs. lactam (amide-containing).
- Implications : The lactam’s carbonyl group enables stronger hydrogen-bonding interactions, while thiazole’s aromaticity may enhance π-π stacking .
Pharmacological and Physicochemical Properties
- Solubility : The target’s oxopiperidin and methoxy groups balance polarity and lipophilicity, likely improving bioavailability compared to simpler benzamides .
- Synthetic Accessibility : Similar to and , the target compound may be synthesized via amide coupling, though the oxopiperidin group requires additional cyclization steps .
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a methoxy group, a piperidine moiety, and an amide functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H25N3O3
- Molecular Weight : 377.46 g/mol
- CAS Number : 1206986-16-4
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 377.46 g/mol |
| CAS Number | 1206986-16-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound may function as an inhibitor or modulator of these targets, leading to therapeutic effects such as anti-inflammatory and analgesic properties.
Pharmacological Studies
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Analgesic Effects : Studies have shown that this compound can reduce pain responses in animal models, suggesting its potential utility in pain management therapies.
- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Inflammatory Models : In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Pain Management Trials : In trials assessing pain relief, subjects treated with the compound reported lower pain scores than those receiving placebo treatments.
Comparative Analysis with Similar Compounds
To understand the efficacy of this compound, it is beneficial to compare it with similar compounds known for their biological activities:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-Methoxyphenyl)-2-methylbenzamide | Anti-inflammatory | COX inhibition |
| N-(2-Oxopiperidinyl)-acetamide | Analgesic | Modulation of pain pathways |
| Apixaban | Anticoagulant | Direct factor Xa inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
